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For Researchers, Scientists, and Drug Development Professionals

S-20928, also known as larsucosterol and formerly as DUR-928, is an investigational

endogenous epigenetic regulator with a promising therapeutic profile. This guide provides a

comprehensive comparison of the available in vitro and in vivo data for S-20928, offering

insights into its mechanism of action and clinical potential. The information is curated to assist

researchers and drug development professionals in evaluating its performance and potential

applications.

Mechanism of Action
S-20928 is a sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs),

specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, S-20928
modulates DNA methylation, a key epigenetic mechanism, leading to the altered expression of

genes involved in critical cellular pathways. This regulation plays a significant role in lipid

metabolism, inflammatory responses, and cell survival.[1][2][3][4] The downstream effects of

this epigenetic modulation include the stabilization of mitochondria, reduction of lipotoxicity, and

promotion of cell survival, which are crucial in addressing conditions like alcohol-associated

hepatitis (AH).[1][2][3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of S-20928 and a general

workflow for its evaluation in a clinical trial setting.
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Caption: Proposed mechanism of action for S-20928.
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Caption: Generalized workflow for a clinical trial of S-20928.

In Vitro Data
Currently, publicly available quantitative in vitro data for S-20928 is limited. However, functional

studies have demonstrated that S-20928 reduces intracellular lipid accumulation by inhibiting

lipid biosynthesis, dampens inflammation by decreasing inflammatory mediators, and improves

cell survival by suppressing apoptosis.[5] Mechanistic studies have confirmed that S-20928
inhibits DNMT1, 3a, and 3b, leading to reduced DNA hypermethylation.[5]
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A significant body of in vivo data for S-20928 comes from a Phase 2a clinical trial in patients

with alcohol-associated hepatitis (AH). This open-label, dose-escalation study evaluated the

safety, pharmacokinetics, and efficacy signals of larsucosterol.

Patient Demographics and Baseline Characteristics
The following table summarizes the baseline demographics and clinical presentation of the

severe AH patients who received S-20928 (DUR-928) compared to a control group receiving

standard of care (corticosteroids).

Characteristic DUR-928 (n=8)
Corticosteroid
(n=13)

p-value

Age (years) 46.1 ± 10.1 48.2 ± 9.8 NS

Gender (% male) 62.5% 69.2% NS

MELD Score 23.8 ± 2.7 25.5 ± 4.2 NS

Maddrey's DF 61.3 ± 20.9 69.5 ± 21.1 NS

Total Bilirubin (mg/dL) 18.2 ± 6.9 19.5 ± 7.2 NS

AST (U/L) 166 ± 96 199 ± 111 NS

ALT (U/L) 68 ± 39 82 ± 49 NS

Creatinine (mg/dL) 1.0 ± 0.3 1.2 ± 0.6 NS

INR 1.9 ± 0.4 2.1 ± 0.5 NS

Data are presented as

Mean ± SD (standard

deviation). NS = not

significant.

Efficacy in Alcohol-Associated Hepatitis (Phase 2a
Study)
The primary efficacy endpoint of the Phase 2a study was the change in the 7-day Lille score, a

prognostic model for 6-month mortality in patients with severe AH treated with corticosteroids. A
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score <0.45 indicates a response to treatment.

Efficacy Outcome DUR-928
Historical Control
(Corticosteroids)

28-Day Survival Rate 100% (19/19) ~74% (historical average)[5]

Lille Score < 0.45

(Responders)
89% (16/18) N/A

Median Lille Score 0.10 0.41

Median Reduction in MELD

Score (Day 28)
>2 points N/A

In this study, all 19 patients treated with larsucosterol survived the 28-day study period.[5] A

significant proportion of patients (74%) were discharged from the hospital within 72 hours of

receiving a single infusion.[5] Biochemical parameters, including serum bilirubin levels and

MELD scores, showed improvement in most subjects.[5]

Experimental Protocols
In Vivo: Phase 2a Clinical Trial in Alcohol-Associated
Hepatitis (NCT03432260)

Study Design: This was a Phase 2a, multicenter, open-label, dose-escalation study.[5]

Participants: The study enrolled 19 patients with a clinical diagnosis of AH. Seven subjects

had moderate AH (MELD score 11-20) and 12 had severe AH (MELD score 21-30).[5]

Treatment: Patients received one or two intravenous infusions of larsucosterol (72 hours

apart) at doses of 30, 90, or 150 mg.[5]

Follow-up: Patients were followed for 28 days.[5]

Endpoints: The primary objectives were to assess the safety and pharmacokinetics of

larsucosterol. Efficacy signals, including changes in liver chemistry, biomarkers, MELD

scores, and Lille scores, were also evaluated.[5]
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Conclusion
S-20928 (larsucosterol) has demonstrated a compelling safety and efficacy profile in in vivo

studies, particularly in the context of alcohol-associated hepatitis. Its mechanism as an

epigenetic modulator targeting DNA methyltransferases provides a strong rationale for its

therapeutic potential in diseases characterized by inflammation, metabolic dysregulation, and

cell death. While detailed quantitative in vitro data is not as readily available in the public

domain, the existing preclinical and clinical findings support its continued development. Further

research, including more extensive in vitro characterization and ongoing later-phase clinical

trials, will be crucial in fully elucidating the therapeutic utility of S-20928.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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